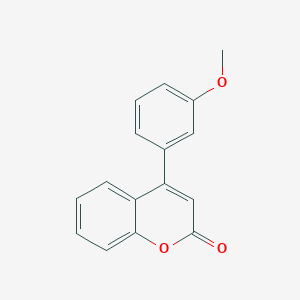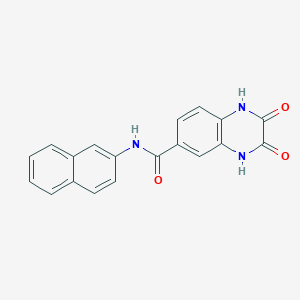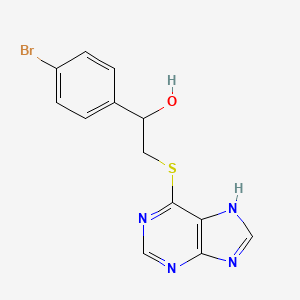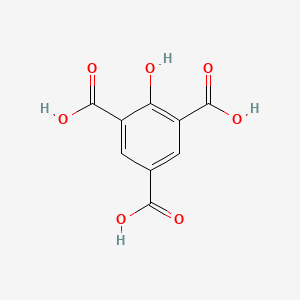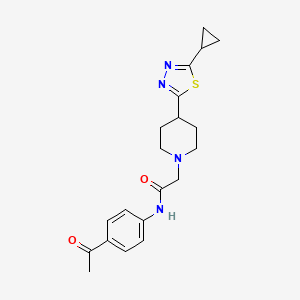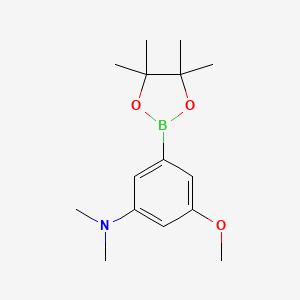
1-(4-tert-Butylphenyl)-2-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-2-methylindoline is an organic compound that belongs to the class of indoline derivatives Indoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic materials
準備方法
The synthesis of 1-(4-tert-Butylphenyl)-2-methylindoline can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenylhydrazine with 2-methylindole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the indoline ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
1-(4-tert-Butylphenyl)-2-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as bromine and chlorine can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce halogen atoms onto the phenyl ring.
科学的研究の応用
1-(4-tert-Butylphenyl)-2-methylindoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indoline derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore these activities further.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 1-(4-tert-Butylphenyl)-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
類似化合物との比較
1-(4-tert-Butylphenyl)-2-methylindoline can be compared with other similar compounds, such as:
1-(4-tert-Butylphenyl)-2-methylindole: This compound differs by having an indole ring instead of an indoline ring. It may exhibit different chemical and biological properties due to this structural difference.
4-tert-Butylphenylhydrazine: This precursor compound is used in the synthesis of this compound. It lacks the indoline ring and has different reactivity.
2-Methylindoline: This compound lacks the tert-butylphenyl group and may have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H23N |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23N/c1-14-13-15-7-5-6-8-18(15)20(14)17-11-9-16(10-12-17)19(2,3)4/h5-12,14H,13H2,1-4H3 |
InChIキー |
BPXZPPQVXATHLG-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2N1C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)

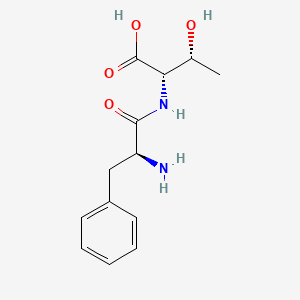
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
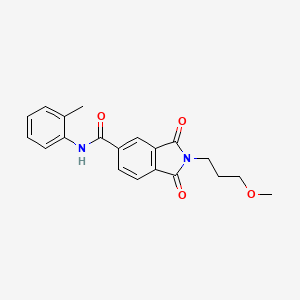
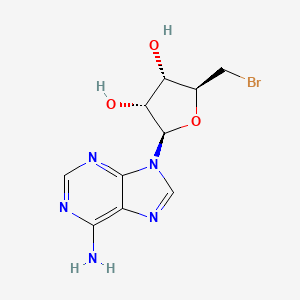
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
